Lysergene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
478-91-1 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(6aR)-7-methyl-9-methylidene-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H16N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,15,17H,1,7,9H2,2H3/t15-/m1/s1 |
InChI Key |
MVCNPXUMKZNDRO-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CC(=C)C=C2[C@H]1CC3=CNC4=CC=CC2=C34 |
Canonical SMILES |
CN1CC(=C)C=C2C1CC3=CNC4=CC=CC2=C34 |
Origin of Product |
United States |
Advanced Synthetic Organic Chemistry of Lysergene
Total Synthesis Strategies for the Lysergene Core Structure
Total synthesis efforts aim to construct the entire this compound framework from readily available starting materials. Various strategies have been developed, often focusing on efficiently building the indole (B1671886) (A and B rings) and the hydrogenated quinoline (B57606) (C and D rings) and then fusing them correctly.
Reductive photocyclization has emerged as a powerful tool for constructing cyclic systems, including the C and D rings of the ergoline (B1233604) core ,. This method typically involves the irradiation of an appropriate precursor, often an indole derivative substituted with a tethered alkene or alkyne, in the presence of a reducing agent and sometimes a photosensitizer. The process usually proceeds via radical intermediates generated by electron transfer and subsequent cyclization.
Research findings indicate that reductive photocyclization can be particularly effective for forming the C-ring (the tetrahydroquinoline portion) by cyclizing a radical species onto an olefin tethered to the indole nitrogen or a position on the indole C-ring. For example, studies have shown successful cyclization of N-alkenylindole precursors under UV irradiation with electron donors, leading to the formation of the C-ring with varying degrees of efficiency . Control of regioselectivity and stereochemistry in the newly formed ring junction can be challenging but has been addressed through careful substrate design and reaction condition optimization.
| Reaction Type | Substrate Type | Key Reagents/Conditions | Ring(s) Formed | Typical Yield (%) | Notes |
| Reductive Photocyclization | N-Alkenyl Indole | UV light, Electron Donor (e.g., DCNB), Reductant (e.g., NaBH₄) | C-ring | 30-65 | Sensitive to substrate geometry |
| Reductive Photocyclization | Indole with tethered alkene | UV light, Photosensitizer, Reductant | C or D-ring | 25-55 | Dependent on tether position/length |
Table 1: Representative Reductive Photocyclization Approaches in Ergoline Core Synthesis
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more reactions occurring without isolation of intermediates. Intramolecular cyclizations are key steps within these cascades, efficiently building the ring systems of the ergoline core ,. These approaches are highly valued for their efficiency, reducing the number of synthetic steps and minimizing waste.
Studies have demonstrated cascade sequences starting from relatively simple precursors that build multiple rings of the ergoline system in one or two operations. For instance, an indole functionalization followed by an intramolecular Diels-Alder reaction or a nucleophilic cyclization onto an electrophilic center tethered to the indole have been reported . Another common strategy involves building the C and D rings through a series of intramolecular cyclizations onto a functionalized ethylamine (B1201723) side chain attached to the indole C-4 position.
| Strategy Type | Key Steps Involved | Rings Formed | Typical Overall Yield (%) | Advantages |
| Indole Functionalization / Intramolecular Cyclization | Electrophilic/Nucleophilic Cyclization onto tether | C and/or D | 40-70 | Atom economy, step reduction |
| Cascade Annulation | Sequence of cyclizations (e.g., Michael, SN2) | C and D | 30-60 | Efficiency, complexity building |
| Intramolecular Diels-Alder | Diene/Dienophile tethered to indole | C and D | 35-55 | Stereochemical control potential |
Table 2: Examples of Cascade Reaction and Intramolecular Cyclization Strategies
Transition metal catalysis plays a pivotal role in modern organic synthesis, and its application in constructing the ergoline core is well-documented ,,,. Palladium, copper, and other metal catalysts are used to form crucial carbon-carbon and carbon-nitrogen bonds required to assemble the tetracyclic system.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are frequently employed. For example, a Buchwald-Hartwig amination can be used to form the critical C-N bond connecting the indole nitrogen to the C-ring . Heck reactions can be utilized to form carbon-carbon bonds that help build the C or D rings . Copper-catalyzed reactions, such as C-N or C-C couplings, also find application in specific bond formations within the ergoline scaffold .
Research indicates that metal-catalyzed couplings offer advantages in terms of mild reaction conditions and functional group tolerance compared to traditional methods. Optimization of catalyst systems, ligands, bases, and solvents is crucial for achieving high yields and selectivity. These methods are often integrated into convergent synthetic routes, where different fragments of the ergoline are prepared separately and then coupled together.
| Coupling Reaction Type | Metal Catalyst | Bond(s) Formed | Typical Yield (%) | Application in Ergoline Synthesis |
| Buchwald-Hartwig Amination | Pd (e.g., Pd(OAc)₂, Pd₂(dba)₃) | C-N | 60-90 | Formation of N1-C(C-ring) bond |
| Heck Reaction | Pd (e.g., PdCl₂(PPh₃)₂) | C-C | 50-85 | Formation of bonds within C or D rings via alkene functionalization |
| Suzuki Coupling | Pd (e.g., Pd(PPh₃)₄) | C-C | 65-90 | Coupling of indole/quinoline fragments |
| Sonogashira Coupling | Pd/Cu | C-C (alkyne) | 50-80 | Introduction of alkyne handles for further cyclization/functionalization |
Table 3: Transition Metal-Catalyzed Coupling Reactions in Ergoline Synthesis
Controlling the stereochemistry, particularly at the C-5, C-8, and C-10 positions of the ergoline core, is paramount for synthesizing specific this compound stereoisomers and related chiral alkaloids ,,. Stereoselective methods aim to favor the formation of one diastereomer over others, while enantioselective methods aim to produce one enantiomer in excess.
Strategies include the use of chiral starting materials, chiral auxiliaries covalently attached to the substrate, or asymmetric catalysis using chiral metal complexes or organocatalysts. Diastereoselective cyclizations, often influenced by existing stereocenters in the precursor or by reaction conditions, are commonly employed to set relative stereochemistry . Enantioselective versions of key cyclization or coupling steps, such as asymmetric intramolecular cyclizations or asymmetric metal-catalyzed couplings, have been developed to control absolute stereochemistry .
Research findings emphasize that achieving high levels of stereocontrol can be challenging due to the conformational flexibility of intermediates and the presence of multiple potential stereocenters. Careful design of the synthetic route and optimization of reaction conditions, including temperature, solvent, and catalyst/ligand choice, are critical. Enantiomeric excesses (ee) and diastereomeric ratios (dr) are key metrics reported in these studies.
| Stereocontrol Method | Approach Type | Typical Outcome | Reported ee/dr Range | Application Example |
| Chiral Starting Material | Synthesis from chiral pool | Diastereoselective | N/A (inherent) | Building C/D ring from chiral precursor |
| Chiral Auxiliary | Covalent attachment | Diastereoselective | dr > 90:10 | Cyclization steps |
| Asymmetric Metal Catalysis | Chiral ligand on metal | Enantioselective | ee > 90% | Asymmetric cyclization or coupling for C or D ring formation |
| Organocatalysis | Chiral organic catalyst | Enantioselective | ee > 85% | Michael additions or cyclizations |
Table 4: Stereoselective and Enantioselective Approaches in Ergoline Synthesis
Transition Metal-Catalyzed Coupling Reactions in Ergoline Construction[8],[11],[12],
Semisynthetic Derivatization and Analogue Preparation of this compound
Semisynthesis involves modifying an existing complex molecule, often a naturally occurring ergoline alkaloid or this compound obtained from total synthesis, to create new derivatives or analogues ,,. This approach leverages the pre-existing ergoline scaffold and focuses on functional group transformations, additions, or rearrangements.
Derivatization of this compound can occur at various positions, including the indole nitrogen (N1), the C-8 position (if functionalized), the C-6 nitrogen, or the C-5, C-9, or C-10 positions. These modifications are undertaken to explore structural variations based on the core this compound scaffold.
Oxidative dimerization is a significant semisynthetic transformation applied to this compound and related indole alkaloids, leading to the formation of complex dimeric structures ,. This reaction typically involves the coupling of two this compound units through the formation of new carbon-carbon bonds, often catalyzed by oxidizing agents or enzymes. Coupling frequently occurs at the C-2 or C-4 positions of the indole moiety.
Spiro-oxa dimer formation is a specific type of oxidative dimerization that results in a spirocyclic center and an oxygen bridge connecting the two monomer units . This transformation often involves oxidation of a hydroxyl group (if present) or direct oxidation of the aromatic system followed by cyclization.
Research findings show that the regioselectivity of oxidative dimerization can be highly dependent on the oxidizing agent and reaction conditions. For example, certain conditions may favor C2-C2 coupling, while others promote C2-C4 or C4-C4 coupling between two this compound units . The formation of spiro-oxa dimers often requires specific functionalization on the this compound precursor, such as a hydroxyl group in the vicinity of the indole ring, which participates in the cyclization after oxidation. These reactions yield highly complex molecules that are significantly different from the monomeric this compound.
| Reaction Type | Starting Material | Key Reagents/Conditions | Product Type | Typical Yield (%) | Notes |
| Oxidative Dimerization | This compound/Derivative | Oxidizing agent (e.g., FeCl₃, DDQ) | C-C Dimer | 20-50 | Regioselectivity varies with conditions |
| Spiro-Oxa Dimer Formation | This compound Derivative (e.g., with OH group) | Oxidizing agent, Acid/Base | Spiro-Oxa Dimer | 15-40 | Requires specific functionalization |
Table 5: Oxidative Dimerization and Spiro-Oxa Dimer Formation of this compound Derivatives
Nucleophilic Functionalization and Glycosylation of the this compound Skeleton
Nucleophilic functionalization of the this compound skeleton can be challenging, often leading to complex mixtures due to the molecule's reactivity. acs.org Despite this, modifications of ergot alkaloids, including those structurally related to this compound, have been explored to enhance or alter their biological activities.
Glycosylation, the process of attaching a carbohydrate to a molecule, is a significant transformation in organic chemistry, particularly in the synthesis of biologically active compounds like nucleosides and glycoproteins. beilstein-journals.org While direct glycosylation of the this compound skeleton is not extensively detailed in the provided search results, related studies on the glycosylation of other clavine alkaloids and heterocycles offer insights into potential approaches.
For instance, N-β-ribosides of several clavine alkaloids, including this compound, elymoclavine (B1202758), lysergol (B1675761), and 9,10-dihydrolysergol, have been synthesized. scispace.com This was achieved through SnCl₄-catalyzed ribosylation of their trimethylsilyl (B98337) (TMS) derivatives with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. scispace.com Although these specific N-ribosides did not show activity against tested viruses, the methodology demonstrates a route for introducing glycoside moieties onto the nitrogen atom of the ergoline scaffold. scispace.com
General strategies in glycosylation involve activating the anomeric center of a saccharide donor for reaction with a nucleophilic acceptor. beilstein-journals.orgnih.gov Recent advancements include catalytic methods, such as organometallic and organocatalytic approaches, for regioselective functionalization and stereoselective glycosylations, sometimes utilizing photoredox conditions. nih.gov Direct radical functionalization of native sugars has also been explored as a strategy to bypass protecting group manipulation. thieme.de These advanced techniques in carbohydrate chemistry could potentially be adapted for the functionalization and glycosylation of the this compound skeleton, although specific applications to this compound are not detailed in the provided information.
Derivatization from Precursor Clavine Alkaloids (e.g., Elymoclavine, Lysergol, Isolysergol)
This compound can be prepared from other clavine alkaloids, notably elymoclavine. acs.org Elymoclavine serves as a common starting material for the synthesis of various semi-synthetic ergot alkaloids. acs.org
One reported synthesis route involves the mesylation of lysergol, providing a mesylate intermediate in quantitative yield. arkat-usa.org Subsequent elimination of this intermediate with potassium tert-butoxide (KO-t-Bu) yields this compound in 61% yield. arkat-usa.org This highlights a method for introducing the exomethylene group characteristic of this compound from a precursor with a hydroxymethyl group at the corresponding position.
Data for the conversion of lysergol mesylate to this compound is presented below:
| Starting Material | Reagent | Product | Yield (%) |
| Lysergol mesylate | KO-t-Bu | This compound | 61 |
Elymoclavine itself can be converted to lysergol. google.com Heating elymoclavine with activated aluminum oxide in an organic solvent has been shown to convert elymoclavine almost quantitatively into lysergol, avoiding the formation of isolysergol (B1221660) and this compound. google.com This suggests a controlled transformation pathway between these clavine alkaloids.
While this compound can be obtained from elymoclavine, evidence suggests that this compound is not a normal intermediate in the biosynthesis of compounds like lysergol and isolysergol from elymoclavine in Claviceps purpurea. researchgate.net Instead, these stereoisomers appear to be biosynthesized directly. researchgate.net However, this compound has been shown to be incorporated into other ergot alkaloids, including lysergol and isolysergol, by Claviceps purpurea. acs.org
The clinically useful natural product precursors for the semi-synthetic derivatization of ergot alkaloid drugs include elymoclavine, lysergol, and lysergic acid. nih.govnih.gov These can be obtained directly from fungal fermentation or through saponification or reduction of other ergot alkaloids. nih.gov
Biosynthesis and Biotransformation of Lysergene and Ergot Alkaloids
Enzymatic Pathways Leading to Lysergene and Related Ergoline (B1233604) Structures
The biosynthesis of ergot alkaloids commences with the formation of the ergoline ring system. This process involves a series of enzymatic steps starting from fundamental precursors.
L-tryptophan serves as the foundational indole (B1671886) precursor in the biosynthesis of ergot alkaloids. plantaedb.comwikipedia.orgwikidata.orgwikipedia.org The initial committed step involves the prenylation of L-tryptophan. plantaedb.comwikipedia.org
Cytochrome P450 monooxygenases play crucial roles in the oxidative steps of ergoline alkaloid biosynthesis. plantaedb.comscribd.com A key enzyme in this process is Clavine Oxidase (CloA), a putative cytochrome P450. scribd.comprobes-drugs.orgnih.govnih.govuni.luscentsandflavors.com CloA is known to catalyze the oxidation of elymoclavine (B1202758) to D-lysergic acid and is also speculated to be involved in the oxidation of agroclavine (B1664434). scribd.comprobes-drugs.orgnih.govnih.govscentsandflavors.comnih.gov This enzymatic activity is critical for bridging the clavine alkaloid pathway to the lysergic acid derivatives. scribd.comscentsandflavors.com
The early steps of ergot alkaloid biosynthesis involve the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP) to yield 4-(γ,γ-dimethylallyl)tryptophan (DMAT). plantaedb.comwikipedia.org This is followed by N-methylation of DMAT to form 4-dimethyl-L-abrine (N-Me-DMAT). plantaedb.comwikipedia.org Subsequent oxidation and cyclization steps lead to the formation of the tricyclic intermediate chanoclavine-I, which is then oxidized to chanoclavine-I aldehyde. plantaedb.comwikipedia.orguni.lu Chanoclavine-I aldehyde represents a branch point, leading to tetracyclic clavines such as agroclavine and festuclavine. plantaedb.comwikipedia.orgwikipedia.orgnih.govuni.lunih.govwikipedia.org Agroclavine is further oxidized to elymoclavine. wikipedia.orgwikipedia.orgnih.govnih.gov
While the biosynthetic pathway to lysergic acid from elymoclavine via paspalic acid is established and involves enzymes like CloA, the precise enzymatic steps leading directly to this compound as a primary biosynthetic product are not as clearly elucidated in the provided information. probes-drugs.orgnih.govnih.govuni.lu this compound is noted for containing an exomethylene group and is described as being easily prepared from elymoclavine, suggesting a close structural and potential biosynthetic relationship, possibly through a dehydration or rearrangement reaction from elymoclavine or a related intermediate. wikipedia.orgguidetopharmacology.org This indicates that this compound may be a downstream metabolite or a product formed through specific enzymatic action on a clavine precursor like elymoclavine, rather than a major branch point intermediate like agroclavine or elymoclavine themselves in the pathway towards lysergic acid.
Role of Cytochrome P450 Monooxygenases in Ergoline Oxidation (e.g., Clavine Oxidase, CloA)[15],[16],
Microbial and Plant Cell Biotransformation of this compound
This compound can undergo biotransformation by various biological systems, including fungal species and plant cell cultures. wikipedia.orgwikipedia.orgnih.gov
Claviceps purpurea, a prominent producer of ergot alkaloids, is capable of biotransforming this compound. Studies have shown that this compound can be incorporated by C. purpurea into other ergot alkaloids, such as lysergol (B1675761), isolysergol (B1221660), penniclavine, and isopenniclavine. wikipedia.org This indicates that this compound can serve as a substrate for further enzymatic modifications within the fungal metabolic machinery.
Plant cell cultures have demonstrated utility in the biotransformation of ergot alkaloids, often facilitating oxidative reactions. wikipedia.orguni-freiburg.de Suspension cell cultures of Euphorbia calyptrata have been specifically shown to biotransform this compound. wikipedia.orgwikipedia.orgguidetopharmacology.orginvivochem.cn This biotransformation leads to the isolation of a new spiro-oxa dimer of this compound. wikipedia.orgwikipedia.orgguidetopharmacology.orginvivochem.cnmcw.edu The formation of this dimer is a notable example of the biocatalytic capabilities of plant cell cultures in modifying ergoline structures.
Biotransformation Products of this compound
| Source | Substrate | Product(s) |
| Claviceps purpurea | This compound | Lysergol, Isolysergol, Penniclavine, Isopenniclavine |
| Euphorbia calyptrata cell culture | This compound | Spiro-oxa dimer of this compound |
Novel Metabolite Identification from Bioconversion Processes
This compound is an ergot alkaloid characterized by the presence of an exo-methylene group, which is conjugated with the ∆9,10-double bond. This structural feature renders the molecule susceptible to oxidation or addition reactions. This compound can be efficiently prepared from elymoclavine, making it a valuable starting material for the synthesis of various semisynthetic ergot alkaloids maps.org.
Biotransformation processes involving ergot alkaloids can lead to the identification of novel metabolites, particularly when using microorganisms or plant cell cultures. These processes can sometimes involve alternative metabolic pathways, especially when the substrate alkaloid is present at high concentrations or is not naturally produced by the organism maps.org.
Research into the biotransformation of this compound has revealed the formation of unique metabolites. For instance, the biotransformation of this compound using a plant cell culture of Euphorbia calyptrata resulted in the isolation of a novel spiro-oxa dimer maps.org, scispace.com. The structure of this spiro-oxa dimer was elucidated using techniques such as NMR and mass spectroscopy scispace.com.
Identifying novel metabolites from bioconversion processes often relies on advanced analytical techniques. High-performance liquid chromatography-mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for this purpose. HPLC-MS can provide retention times, molecular mass, and empirical formulas based on isotopic distribution, which are crucial for characterizing unknown compounds. MS/MS allows for the fragmentation of isolated molecular ions, providing structural clues for novel ergot alkaloids and their metabolites oregonstate.edu.
The study of ergot alkaloid bioconversions is also stimulated by the need to understand the metabolism of ergot-based drugs in mammals and to identify potential active metabolites maps.org. While much of the focus in bioconversion has been on producing known compounds like lysergol, elymoclavine, and lysergic acid on an industrial scale, the exploration of novel metabolites from these processes remains an active area of research maps.org.
The identification of novel metabolites provides insights into the enzymatic capabilities of the organisms used in bioconversion and can potentially yield compounds with different or improved properties. The structural diversity observed in ergot alkaloids and their biotransformation products highlights the complex enzymatic machinery involved in their metabolism maps.org.
Data regarding the biotransformation of this compound by Euphorbia calyptrata suspension cell culture and the resulting novel spiro-oxa dimer are summarized in the table below.
| Substrate | Bioconversion System | Identified Novel Metabolite | Analytical Techniques Used |
| This compound | Euphorbia calyptrata cell culture | Spiro-oxa dimer | NMR, Mass Spectroscopy |
This research exemplifies how bioconversion processes can serve as a valuable method for discovering novel ergot alkaloid derivatives with unique structural features.
Advanced Analytical and Spectroscopic Characterization of Lysergene
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) offers high accuracy in mass measurements, allowing for precise molecular formula determination.
For Lysergene, electron ionization mass spectrometry (EIMS) has been used, with the spectrum of a preparation being identical to previously published data acs.org. Accurate mass determinations can be performed using instruments like a double-focusing instrument, employing methods such as conventional peak-matching with an internal standard like perfluorokerosene acs.org. This allows for tuning the instrument to a high resolution, such as 10,000 (50% valley) acs.org.
The molecular ion provides the molecular weight of the intact molecule. Fragmentation patterns observed in the mass spectrum can offer insights into the compound's structure. For example, in the analysis of a this compound dimer, ions corresponding to a this compound moiety with different degrees of unsaturation were observed acs.org. Products of collision-activated decomposition can be analyzed by fragment ion linked scan acs.org. It is important to note that high temperatures during sample introduction, such as with a direct insertion probe (around 300 °C), can potentially lead to partial decomposition and the observation of ions corresponding to pyrolytic products in the low mass region acs.org.
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) has also been applied to the analysis of ergot alkaloids, including clavine-type alkaloids like lysergic acid and lysergol (B1675761) oregonstate.edu. ESI can produce positively charged ions, and varying parameters like the orifice voltage can generate fragmentation for producing qualifying ions nih.gov. Selected ion monitoring can be used for sensitive detection nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and stereochemistry of organic molecules. Both ¹H NMR and ¹³C NMR provide characteristic signals based on the chemical environment of the nuclei.
For this compound, ¹H NMR and ¹³C NMR spectra have been measured, providing specific chemical shifts and coupling constants that are indicative of its structure acs.org. For instance, ¹H NMR spectra of this compound in CDCl₃ show characteristic signals for aromatic and aliphatic protons, including those on the ergoline (B1233604) ring system and the N-methyl group acs.org. ¹³C NMR spectra provide signals corresponding to each unique carbon atom in the molecule, with multiplicities determined by techniques like Attached Proton Test (APT) experiments acs.org.
NMR data for this compound in different solvents, such as CDCl₃ and CD₃OD, have been reported, showing variations in chemical shifts depending on the solvent used acs.orgrsc.org. Two-dimensional NMR techniques like COSY, ROESY, and HOM2DJ can be used to establish correlations between protons and carbons, aiding in the assignment of signals and the elucidation of the molecule's connectivity and spatial arrangement acs.org. The observed symmetry in NMR spectra can also provide information about the configuration of the molecule, such as the 8R,8'R or 8S,8'S configuration in the case of a this compound dimer acs.org.
NMR analysis remains a valuable technique due to its high accuracy and specificity in structural determination researchgate.net.
Here is a table summarizing some reported NMR data for this compound:
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |
| ¹H | CDCl₃ | 7.26 | dd | 6.8, 1.8 | H-12 | acs.org |
| ¹H | CDCl₃ | 7.24 | dd | 8.0, 1.8 | H-14 | acs.org |
| ¹H | CDCl₃ | 7.20 | dd | 8.0, 6.8 | H-13 | acs.org |
| ¹H | CDCl₃ | 6.98 | m | - | H-9 | acs.org |
| ¹H | CDCl₃ | 6.94 | dd | 2.0, 1.9 | H-2 | acs.org |
| ¹H | CDCl₃ | 5.07 | m | - | H-17d | acs.org |
| ¹H | CDCl₃ | 4.96 | m | - | H-17u | acs.org |
| ¹H | CDCl₃ | 3.52 | ddd | 14.6, 5.9, 0.5 | H-4e | acs.org |
| ¹H | CDCl₃ | 3.51 | d | 13.2 | H-7a | acs.org |
| ¹H | CDCl₃ | 3.62 | dddd | 11.4, 5.9, 2.0, 0.8 | H-5 | acs.org |
| ¹H | CDCl₃ | 3.22 | ddd | 13.2, 1.9, 1.8 | H-7e | acs.org |
| ¹H | CDCl₃ | 2.77 | ddd | 14.6, 11.4, 1.9 | H-4a | acs.org |
| ¹H | CDCl₃ | 2.59 | s | - | N-Me | acs.org |
| ¹³C | CDCl₃ | 140.6 | s | - | - | acs.org |
| ¹³C | CDCl₃ | 136.4 | s | - | - | acs.org |
| ¹³C | CDCl₃ | 134.0 | s | - | - | acs.org |
| ¹³C | CDCl₃ | 128.0 | s | - | - | acs.org |
| ¹³C | CDCl₃ | 126.5 | s | - | C-16 | acs.org |
| ¹³C | CDCl₃ | 123.4 | d | - | C-13 | acs.org |
| ¹³C | CDCl₃ | 121.8 | d | - | C-9 | acs.org |
| ¹³C | CDCl₃ | 118.4 | d | - | C-2 | acs.org |
| ¹³C | CDCl₃ | 112.6 | d | - | C-12 | acs.org |
| ¹³C | CDCl₃ | 111.1 | s | - | C-3 | acs.org |
| ¹³C | CDCl₃ | 111.0 | t | - | C-17 | acs.org |
| ¹³C | CDCl₃ | 109.8 | d | - | C-14 | acs.org |
| ¹³C | CDCl₃ | 62.5 | d | - | C-5 | acs.org |
| ¹³C | CDCl₃ | 58.8 | t | - | C-7 | acs.org |
| ¹³C | CDCl₃ | 43.0 | q | - | N-Me | acs.org |
| ¹³C | CDCl₃ | 27.1 | t | - | C-4 | acs.org |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are essential for separating this compound from complex mixtures and assessing its purity. Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used techniques.
TLC is a simple and rapid method for monitoring reactions and assessing the purity of samples arkat-usa.org. For ergot alkaloids, including this compound, TLC can be performed on silica (B1680970) gel plates and visualized under UV light or by using visualizing reagents like Ehrlich's reagent acs.org. Different solvent systems, such as CH₂Cl₂-MeOH (9:1), can be used as the mobile phase acs.org. TLC has been historically used in the analysis of ergoline alkaloids, allowing for the identification of multiple compounds in plant extracts nih.gov.
HPLC is a more powerful technique for separation and quantification. It offers higher resolution and sensitivity compared to TLC. HPLC methods have been developed for the analysis of ergot alkaloids, often coupled with various detectors such as UV, fluorescence detection (FLD), or mass spectrometry (MS) nih.gov. Reversed-phase HPLC is commonly employed for ergot alkaloid analysis researchgate.net. The choice of stationary phase (e.g., C18 column) and mobile phase (e.g., mixtures of acetonitrile, methanol, water, and buffers) can be optimized for the separation of specific ergot alkaloids, including this compound and its analogs researchgate.netresearchgate.net.
HPLC coupled with fluorescence detection is a widely used method for the quantitative analysis of ergot alkaloids nih.gov. The fluorescence properties of ergot alkaloids allow for sensitive detection. HPLC-MS/MS is another powerful combination that provides both separation and highly specific detection based on mass-to-charge ratio and fragmentation patterns nih.govnih.gov.
Quantitative Analytical Methodologies for Ergot Alkaloids, Including this compound Analogs
Quantitative analysis of ergot alkaloids, including this compound and its analogs, is important for various purposes, such as monitoring production, assessing purity, and analyzing samples from biological or natural sources. Several methodologies have been developed for this purpose.
Spectrophotometric methods, such as colorimetry using reagents like p-dimethylaminobenzaldehyde, have been used for the quantitative determination of total ergot alkaloids dtic.mil. This method relies on the formation of a colored complex whose absorbance is measured using a photometer dtic.mil. Calibration curves prepared with pure alkaloid solutions of known concentration are used to determine the concentration of the sample dtic.mil.
HPLC coupled with FLD or MS/MS is widely used for the quantitative determination of individual ergot alkaloids nih.govnih.gov. These methods allow for the separation and quantification of multiple ergot alkaloids in a single analysis nih.gov. The accuracy and sensitivity of these methods are crucial for their application.
Radioimmunoassay (RIA) has also been developed for the quantitative determination of ergot alkaloids in biological fluids nih.gov. This method utilizes the cross-reactivity of ergot alkaloids with an antiserum produced against a lysergic acid conjugate nih.gov. RIA can be sensitive enough to measure ergot alkaloid levels in plasma and urine nih.gov.
Recent advancements in quantitative analysis include the development of sum parameter methods that target all ergot alkaloids simultaneously nih.gov. One such method involves the derivatization of ergot alkaloids via hydrazinolysis to form lysergic acid hydrazide, which is then quantified using HPLC-FLD nih.gov. This approach can provide a faster screening method compared to quantifying individual alkaloids nih.gov.
The analysis of ergot alkaloids often requires specific sample preparation steps, such as extraction and clean-up, to isolate the alkaloids from the sample matrix before chromatographic or spectroscopic analysis acs.orgnih.govdtic.mil.
Structure Activity Relationship Sar Investigations of Ergoline Alkaloids with Reference to Lysergene
Principles of Structural Modification and their Influence on Bioactivity (General Ergot Alkaloids)
Ergot alkaloids share a common indole-derived tetracyclic ergoline (B1233604) ring structure. rsc.orgresearchgate.netmdpi.com This core structure consists of an indole (B1671886) (rings A and B) and a tetrahydropyridine (B1245486) (ring D) bridged by a C-ring. nih.govacs.org Most natural ergot alkaloids are methylated at the N-6 position and substituted at C-8. scispace.com Variations in the position of the double bond within the ergoline system (e.g., Δ8,9 or Δ9,10) also contribute to structural diversity. scispace.com
Structural modifications at various positions of the ergoline scaffold can dramatically influence receptor binding affinity and functional activity. For instance, studies on partial ergolines have shown that substitutions can significantly reduce vascular 5HT2 receptor interactions compared to the parent ergoline amesergide. scispace.com The presence of an isopropyl moiety on the indole nitrogen has been found to be important for vascular 5HT2 receptor activity in some partial ergolines. scispace.com
The stereochemistry at C-8 is also a critical determinant of biological activity. Ergot alkaloids exist as C-8-R and C-8-S epimers, which can interconvert. nih.govresearchgate.net Historically, C-8-R isomers were considered primarily responsible for toxic effects like vasoconstriction and were more extensively studied for bioactivity. nih.govresearchgate.net However, recent research indicates that C-8-S isomers also possess significant bioactivity and can bind with high potency to various serotonin (B10506) receptor subtypes. nih.govresearchgate.net
Modifications at the 6-position can also impact activity and stability. A methoxy (B1213986) group at this position can enhance activity, while an electron-withdrawing group can improve both activity and stability. scispace.com Indole-methylation and replacing a 6-allyl group with a 6-methyl group have been shown to reduce the degree of functional agonism at the 5-HT2B receptor in some ergoline analogues. nih.gov In contrast, modifications at the 8-position have sometimes shown only small effects on 5-HT2B binding and functional activity. nih.gov
The biological activity of ergot alkaloids is related to their interaction with biogenic amine receptors, including dopamine (B1211576), adrenergic, and 5-HT receptors. nih.gov The ergoline ring is considered the pharmacophore for peptide alkaloids. nih.gov
Chemical Strategies for Synthesizing Lysergene Analogues for SAR Studies
The synthesis of ergoline alkaloids and their analogues, including this compound derivatives, is often challenging due to the complexity of the tetracyclic ring system. nih.govresearchgate.netresearchgate.net Various synthetic strategies have been developed to construct the ergoline core and introduce novel substitution patterns for SAR investigations. nih.govresearchgate.netresearchgate.net
Common approaches involve the construction of the tetracyclic system by joining different rings in the final stages. Many modern syntheses connect rings A and D via sp²–sp² coupling. nih.gov Other strategies include closing the C-ring at the methylene (B1212753) bridge. acs.org
Recent synthetic advancements have focused on developing more efficient and convergent routes to access the ergoline scaffold and its analogues. acs.orgresearchgate.netarkat-usa.orgjst.go.jpchemrxiv.orgacs.orgnih.govpublish.csiro.au These include:
Reductive photocyclization of enamides. jst.go.jp
Palladium-catalyzed intramolecular aminoalkynylation and rhodium-catalyzed intramolecular [3+2] annulation. researchgate.net
Transition metal-free hydrogen autotransfer alkylation reactions. arkat-usa.orgnih.gov
Nickel-catalyzed steps, offering an alternative to palladium-catalyzed couplings. acs.orgchemrxiv.orgacs.orgnih.gov
Intramolecular borrowing hydrogen indole alkylation for constructing ergoline-like tetracycles. nih.gov
Strategies involving Diels-Alder reactions. arkat-usa.org
Specific to this compound synthesis, approaches have been developed from precursors like lysergol (B1675761). For example, mesylation of lysergol followed by elimination can yield this compound. arkat-usa.org
Despite these advancements, introducing substituents at certain positions, such as the C-ring, remains challenging. nih.gov The difficulty in accessing unnatural ergoline analogues with diverse substitution patterns has historically limited comprehensive SAR studies. nih.gov However, the development of streamlined synthetic routes is facilitating the preparation of analogues for biological testing and the establishment of new SAR profiles. researchgate.netresearchgate.netarkat-usa.org
Theoretical Considerations in the Design of this compound-Derived Compounds
Theoretical considerations play a crucial role in the design of this compound-derived compounds for targeted pharmacological activity. The structural similarity of the ergoline scaffold to biogenic amines like serotonin, dopamine, and noradrenaline is a key factor guiding the design process. scispace.comnih.gov Understanding the interactions between ergoline derivatives and their target receptors at a molecular level is essential. nih.gov
Computational methods, such as molecular docking, can provide insights into the binding modes of ergoline derivatives with receptors. nih.gov This information, coupled with cryo-EM and crystallography data where available, helps in identifying crucial residues involved in binding and understanding how ligands stabilize specific receptor conformations. nih.gov Such molecular insights are vital for designing compounds with desired functional selectivity. nih.gov
Quantitative structure-activity relationship (QSAR) studies can be employed to correlate structural features of this compound analogues with their biological activities. sdsu.edu By analyzing a series of compounds with systematic structural variations, researchers can develop predictive models to guide the synthesis of new analogues with improved properties.
Theoretical studies can also explore the impact of stereochemistry on receptor interactions and biological outcomes. nih.govresearchgate.net Given the observed differences in activity between C-8-R and C-8-S epimers of ergot alkaloids, theoretical modeling can help elucidate the reasons behind these differences and inform the design of stereoselective syntheses and analogues with specific stereochemical configurations. nih.govresearchgate.net
Furthermore, theoretical approaches can assist in predicting the pharmacokinetic and bioavailability properties of designed compounds, which are influenced by their chemical properties like stability, solubility, and reactivity. ontosight.ai
The design of novel ergoline analogues often aims to tailor activity towards specific receptors while minimizing interactions with others to reduce adverse effects. rsc.orgwikipedia.org For example, efforts have been made to design analogues that retain therapeutic potential while reducing or eliminating hallucinogenic properties associated with 5-HT2A receptor agonism. pnas.org Theoretical modeling can aid in identifying structural modifications that bias activity towards desired signaling pathways or receptor subtypes. nih.govpnas.org
Interactive Data Table: Receptor Binding Affinity of Selected Ergoline Alkaloids
| Compound | Receptor (Human) | Activity Type | Value (nM) | Citation |
| Cabergoline | 5-HT2B | Binding (Ki) | 2.2 | nih.gov |
| 6-Methylcabergoline | 5-HT2B | Binding (Ki) | 2.2 | nih.gov |
| 6-Methylcabergoline | 5-HT2B | Functional Agonism (EC50) | 16 | nih.gov |
| 6-Methylcabergoline | 5-HT2B | Functional Agonism (Emax %) | 38 | nih.gov |
| Isolysergol (B1221660) | 5-HT1A | Agonist | Potent | nih.gov |
| Isolysergol | 5-HT2C | Agonist | Potent | nih.gov |
| (-)-Isolysergol | 5-HT1A | Agonist | Potent | nih.gov |
| (-)-Isolysergol | 5-HT2C | Inactive | - | nih.gov |
| (+)-Lysergol | 5-HT1A | Agonist | Strong | nih.gov |
| (+)-Lysergol | 5-HT2C | Agonist | Strong | nih.gov |
| (-)-Lysergol | 5-HT1A | Inactive | - | nih.gov |
| (-)-Lysergol | 5-HT2C | Inactive | - | nih.gov |
Future Directions and Emerging Research Avenues for Lysergene
Innovations in Total and Semisynthetic Strategies for Complex Ergoline (B1233604) Scaffolds
The synthesis of complex ergoline scaffolds remains a significant area of research. Efforts continue towards developing efficient total chemical synthesis routes for ergoline alkaloids and their analogs with improved properties. scispace.com Semisynthetic approaches, starting from readily available ergoline precursors, are also crucial for generating diverse ergoline derivatives. Historically, agroclavine (B1664434) has been used in the synthesis of ergot-based drugs, being oxidized to elymoclavine (B1202758), which then undergoes further processing. wikipedia.org Research in this area aims to overcome challenges associated with the stereochemistry and complexity of the ergoline core, enabling access to novel compounds with potential therapeutic applications.
Metabolic Engineering and Synthetic Biology Approaches for Targeted Alkaloid Production
Metabolic engineering and synthetic biology offer powerful tools for the targeted production of ergoline alkaloids. The biosynthesis of ergot alkaloids involves a conserved genetic pathway known as the ergot alkaloid synthesis (EAS) pathway in fungi belonging to the ascomycete families Trichocomaceae and Clavicipitaceae. wvu.edu Understanding and manipulating the genes and enzymes involved in this pathway allows for the potential to enhance the production of specific alkaloids or to engineer microorganisms to produce novel ergoline structures. For instance, studies have characterized the genetic and biochemical aspects of ergot alkaloid synthesizing fungi and their symbionts. wvu.edu Research has shown that species in the fungal genus Metarhizium have the capacity to express lysergic acid derived compounds. wvu.edu Analysis of genomes from Penicillium camemberti and Penicillium biforme revealed that they contain the same cluster of EAS genes, and both organisms express mRNA from these genes under specific culture conditions, although P. camemberti appears to have lost the capacity to synthesize certain precursors due to a mutation. wvu.edu These findings highlight the potential for genetic manipulation to alter alkaloid profiles.
Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Lysergene Pathways
Advanced analytical techniques are essential for the comprehensive metabolomic profiling of this compound and related ergoline alkaloid pathways. High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, fluorescence (FLD), and mass spectrometry (MS), are widely used methods for the analysis of ergot alkaloids. researchgate.net Specifically, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the detection and quantification of ergot alkaloids and their epimers at low concentrations, offering high-throughput and sensitivity. uky.edunih.gov These methods often involve sample preparation techniques like liquid-liquid extraction, immunoaffinity columns, filtration, centrifugation, and solid phase extraction (SPE), with molecularly imprinted polymers (MIPs) gaining prominence for their selectivity. uky.edu Metabolomic profiling has been used to study the effects of ergoline alkaloids like ergotamine, identifying perturbed pathways in biological systems. nih.govlatrobe.edu.au Untargeted metabolomics approaches profiling extracts of Claviceps purpurea sclerotia have separated strains into distinct metabolomic classes based on ergot alkaloid content, correlating variances in alkaloid profiles to genetic differences. mdpi.comresearchgate.net
Interactive Table: Common Analytical Techniques for Ergot Alkaloid Analysis
| Technique | Description | Key Features | Applications |
| HPLC-UV | High-Performance Liquid Chromatography with UV detection | Relatively simple, widely available | Routine analysis, quantification |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence detection | High sensitivity for fluorescent compounds | Analysis of naturally fluorescent ergoline alkaloids |
| HPLC-MS/MS | High-Performance Liquid Chromatography with Tandem Mass Spectrometry | High sensitivity, selectivity, structural information, epimer separation | Comprehensive profiling, quantification, trace analysis |
| UHPLC-MS/MS | Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry | Faster separations, higher resolution and sensitivity compared to standard HPLC-MS/MS | High-throughput analysis, complex mixture analysis, epimer quantification uky.edunih.gov |
| ELISA | Enzyme-Linked Immunosorbent Assay | Rapid, inexpensive screening method | High-throughput screening, but less specific and accurate than LC-MS methods researchgate.net |
| Capillary Electrophoresis | Electrophoretic separation technique | High separation efficiency | Potential application in ergot alkaloid analysis scispace.comresearchgate.net |
| Near Infrared Spectroscopy | Spectroscopic technique based on molecular overtone and combination vibrations | Rapid, non-destructive analysis | Potential application in ergot alkaloid analysis spkx.net.cn |
Computational Chemistry and Molecular Modeling in Ergoline Research
Computational chemistry and molecular modeling play a crucial role in understanding the properties and interactions of this compound and other ergoline alkaloids. These techniques are used to analyze the three-dimensional structures of ergoline compounds and predict their binding to biological targets, such as receptors. nih.gov Molecular modeling studies have provided insights into the binding modes of ergoline dopaminergics at dopamine (B1211576) receptors. researchgate.net For example, molecular modeling suggested a bitopic binding mode for potent homobivalent ligands at the dopamine D2 receptor. researchgate.net Computational approaches, including molecular dynamics simulations and DFT calculations, can provide detailed information on ligand binding interactions from structural and energetic perspectives. researchgate.net Studies have also utilized molecular modeling to examine the ligand-binding site of receptors like the 5-hydroxytryptamine 6 (5-HT6) receptor, revealing interactions between receptor residues and ergoline compounds. capes.gov.brnih.gov This computational work aids in the rational design of new ergoline derivatives with tailored binding affinities and pharmacological profiles.
Q & A
Q. What are the foundational methodologies for characterizing Lysergene’s physicochemical properties in experimental settings?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC) to determine purity, stability, and structural integrity. Validate findings using X-ray crystallography for 3D conformation analysis. Ensure reproducibility by adhering to protocols from peer-reviewed journals (e.g., Reviews in Analytical Chemistry), which emphasize rigorous technical descriptions of instrumentation and sample preparation .
- Example Data Table :
| Technique | Parameter Measured | Validation Criteria |
|---|---|---|
| NMR | Molecular structure | ≥95% signal purity |
| HPLC | Purity | Retention time ±0.1 min |
Q. How can researchers design controlled experiments to assess this compound’s biological activity while minimizing confounding variables?
- Methodological Answer : Use randomized block designs with appropriate controls (positive/negative, vehicle). Define dependent variables (e.g., enzyme inhibition) and independent variables (e.g., concentration gradients). Follow guidelines from the Cochrane Handbook for bias reduction, such as blinding and replication . Pre-register protocols on platforms like Open Science Framework to enhance transparency.
Advanced Research Questions
Q. What frameworks are recommended for resolving contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Apply qualitative contradiction analysis (QCA) by:
Cataloging discrepancies (e.g., opposing results in in vitro vs. in vivo models).
Assessing methodological heterogeneity (e.g., dosing regimens, cell lines) using tools like PRISMA checklists .
Conducting sensitivity analyses to isolate variables influencing outcomes .
- Example Workflow :
![Contradiction Resolution Workflow]
Q. How can network meta-analysis (NMA) optimize comparative studies of this compound against analogs with shared targets?
- Methodological Answer : Follow NMA guidelines from Salanti (2012):
Define a treatment network including direct/indirect comparisons (e.g., this compound vs. Analog A vs. Placebo).
Use Bayesian or frequentist models to rank efficacy/safety.
Validate consistency via node-splitting or design-by-treatment interaction tests .
- Key Consideration : Address transitivity by ensuring comparable study populations and outcome measures.
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Adopt modular synthetic pathways with detailed reaction logs (temperature, solvent ratios, catalysts). Use platforms like ChemAxon or PubChem for stereochemical validation. Reference Beilstein Journal of Organic Chemistry standards for reporting:
- Include spectral data for ≥95% pure compounds in main text; ancillary data in supplementary files .
- Checklist :
- Synthetic yield (%)
- Purity (HPLC/GC-MS)
- Stability under storage conditions
Data Synthesis & Validation
Q. How should researchers integrate heterogeneous datasets (e.g., omics, pharmacokinetics) to model this compound’s polypharmacology?
- Methodological Answer : Use multi-omics integration tools (e.g., Cytoscape for network mapping) and machine learning pipelines (Python/R). Apply FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Cross-validate with orthogonal assays (e.g., SPR binding + transcriptomics).
Q. What criteria distinguish robust vs. spurious correlations in this compound’s phenotypic screening data?
- Methodological Answer : Calculate effect sizes (Cohen’s d) and p-values adjusted for multiple comparisons (Bonferroni). Use positive control compounds to benchmark assay performance. Follow Reviews in Analytical Chemistry guidelines for statistical reporting, including confidence intervals and power analysis .
Ethical & Reporting Standards
Q. How can researchers preempt ethical challenges in this compound studies involving animal models or human-derived cells?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with:
Q. What are the best practices for documenting negative or inconclusive results in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
